Molecular Docking Affinity: Superior Predicted Binding to ACE Compared to Colubrinic Acid
In a comparative network pharmacology and molecular docking study (PDB ID: 1O86), 25-Hydroxy-3-epidehydrotumulosic acid demonstrated a superior predicted binding affinity for the Angiotensin-Converting Enzyme (ACE) compared to the triterpenoid comparator colubrinic acid [1]. The binding energy of 25-hydroxy-3-epidehydrotumulosic acid was calculated to be -9.8 kcal/mol, which is 0.6 kcal/mol more stable than colubrinic acid (-9.2 kcal/mol). This places the target compound as the second most potent ACE binder among all natural products tested in that panel, significantly outperforming other comparators like chrysophanol (-9.0 kcal/mol) and lysicamine (-8.3 kcal/mol).
| Evidence Dimension | Predicted Binding Free Energy against ACE (PDB: 1O86) |
|---|---|
| Target Compound Data | -9.8 kcal/mol |
| Comparator Or Baseline | Colubrinic acid: -9.2 kcal/mol; Chrysophanol: -9.0 kcal/mol; Lysicamine: -8.3 kcal/mol |
| Quantified Difference | 0.6 kcal/mol improvement over the closest comparator (colubrinic acid) |
| Conditions | In silico molecular docking using AutoDock Vina. Binding energy reflects the strength of the receptor-ligand interaction (lower energy indicates more stable binding). |
Why This Matters
For research programs targeting the Renin-Angiotensin System (RAS) in cardiovascular disease, this 0.6 kcal/mol differential represents a chemically meaningful improvement in predicted potency, making this specific hydroxylated variant a more promising candidate over generic alternatives like colubrinic acid for experimental validation.
- [1] Zhang, Y., et al. (2021). Table 2: Molecular docking results. Frontiers in Cardiovascular Medicine, 8:712398. PMC8631917. View Source
